molecular formula C15H12N2OS2 B5889317 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

カタログ番号 B5889317
分子量: 300.4 g/mol
InChIキー: CCBQVYMOHQBAOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Therefore, TAK-659 has been extensively studied as a potential therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用機序

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone works by inhibiting BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell development and survival, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to induce apoptosis in B-cells and inhibit the proliferation of B-cell malignancies in preclinical models. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models. In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising efficacy in patients with relapsed or refractory CLL and MCL, with a favorable safety profile.

実験室実験の利点と制限

The advantages of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potent anti-tumor activity against various B-cell malignancies, its ability to overcome resistance to other BTK inhibitors, and its favorable safety profile. However, the limitations of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring.

将来の方向性

There are several future directions for the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a therapeutic agent for B-cell malignancies. One direction is the combination of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone with other targeted agents, such as venetoclax, to enhance its anti-tumor activity and overcome resistance. Another direction is the identification of biomarkers that can predict response to 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, which may help to personalize treatment and improve patient outcomes. Finally, the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a first-line therapy for B-cell malignancies may also be explored in future studies.

合成法

The synthesis of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves a series of chemical reactions, including the condensation of 2-thienylamine and 2-chloro-1,3-thiazole, followed by the coupling of the resulting intermediate with 4-aminobenzophenone. The final product is obtained after purification through column chromatography and recrystallization.

科学的研究の応用

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied in preclinical models and clinical trials for its potential therapeutic efficacy in B-cell malignancies. In preclinical studies, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has shown potent anti-tumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising results in patients with relapsed or refractory CLL and MCL. In a phase 1 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 80% in patients with relapsed or refractory CLL, with a favorable safety profile. In a phase 2 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 70% in patients with relapsed or refractory MCL, with a median duration of response of 16.6 months.

特性

IUPAC Name

1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10(18)11-4-6-12(7-5-11)16-15-17-13(9-20-15)14-3-2-8-19-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBQVYMOHQBAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。